3-Azabicyclo[3.2.1]octane-8-carboxylic acid is a bicyclic compound that belongs to the class of tropane alkaloids, which are known for their significant biological activities. This compound has garnered attention in scientific research for its potential applications in medicinal chemistry, particularly in the development of drugs targeting the central nervous system. The compound's unique structure allows it to interact with various biological targets, making it a valuable subject of study in pharmacology and biochemistry.
The compound is classified under organic compounds with a specific focus on nitrogen-containing heterocycles. Its IUPAC name is 3-azabicyclo[3.2.1]octane-8-carboxylic acid, and it has the CAS number 1240562-11-1. It is often utilized as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical contexts.
The synthesis of 3-Azabicyclo[3.2.1]octane-8-carboxylic acid typically involves several synthetic routes, with a focus on enantioselective methods to construct the bicyclic framework. Key methods include:
The preparation often requires careful control of reaction conditions, including temperature, pressure, and reaction time, to optimize yield and purity. Industrial production methods mirror laboratory techniques but are scaled for efficiency and cost-effectiveness while maintaining high purity standards.
The molecular structure of 3-Azabicyclo[3.2.1]octane-8-carboxylic acid features a bicyclic framework with a nitrogen atom integrated into the ring system. The InChI representation of the compound is:
The InChI Key is JRALIEYOLZNWNV-UHFFFAOYSA-N, which can be used for database searches to find additional information about this compound.
The molecular formula is C₈H₁₃N₁O₂, indicating the presence of eight carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms.
3-Azabicyclo[3.2.1]octane-8-carboxylic acid can undergo various chemical reactions including:
The outcomes of these reactions depend on specific conditions and reagents used, leading to diverse products that can be further explored for their biological activities.
The mechanism of action for 3-Azabicyclo[3.2.1]octane-8-carboxylic acid primarily involves its interaction with biological targets at the molecular level. This compound can act as an inhibitor or activator of certain enzymes, modulating various biological pathways. The precise interactions depend on the context of its use, particularly in drug development aimed at central nervous system disorders.
3-Azabicyclo[3.2.1]octane-8-carboxylic acid is typically a solid at room temperature with varying solubility in polar and non-polar solvents depending on its specific formulation.
The compound exhibits typical reactivity associated with carboxylic acids and nitrogen-containing heterocycles:
Relevant data regarding melting points, boiling points, and solubility parameters are critical for practical applications but may vary based on synthesis methods and purity levels.
3-Azabicyclo[3.2.1]octane-8-carboxylic acid has a wide array of applications across different scientific fields:
Its structural properties make it particularly useful in drug discovery and development processes where stereochemistry plays a crucial role in efficacy and safety profiles .
The 8-azabicyclo[3.2.1]octane framework represents the core structure of biologically significant tropane alkaloids, driving substantial research into stereoselective synthetic approaches. Contemporary methodologies primarily employ two distinct strategies for enantioselective scaffold construction. The first relies on the preparation of enantiomerically enriched acyclic precursors containing pre-installed stereochemical information that directs the stereochemical outcome during cyclization. The second strategy achieves stereocontrol directly during the bicyclic ring-forming transformation or through desymmetrization of achiral intermediates. Significant advances in catalytic asymmetric methods have enabled the direct enantioselective assembly of this bicyclic architecture with high stereochemical fidelity, overcoming historical challenges associated with controlling relative and absolute stereochemistry at the bridgehead carbon (C-8) and adjacent chiral centers. These approaches typically leverage chiral catalysts or auxiliaries to induce asymmetry during key cyclization steps such as Mannich reactions or intramolecular aldol condensations, providing efficient access to enantiopure building blocks for pharmaceutical synthesis [2] [7].
Desymmetrization of achiral tropinone derivatives offers a powerful alternative for obtaining enantiomerically enriched 3-azabicyclo[3.2.1]octane-8-carboxylic acid precursors. Tropinone possesses a symmetrical structure with a C₂ axis of symmetry that facilitates efficient enantioselective transformations. This strategy typically involves enzymatic or chemical resolution techniques applied to symmetrical ketone intermediates. For example, enzymatic reduction or hydrolysis using stereoselective lipases or esterases can differentiate enantiotropic functional groups, yielding chiral building blocks with high enantiomeric excess. Chemical desymmetrization often employs chiral auxiliaries or catalysts to induce asymmetry during nucleophilic addition to the carbonyl group or through selective functionalization of prochiral centers. The resulting chiral tropinone derivatives undergo regioselective transformations such as Baeyer-Villiger oxidation, Curtius rearrangement, or stereocontrolled carboxylation to introduce the carboxylic acid functionality at the C-8 position while preserving stereochemical integrity. This approach capitalizes on the inherent symmetry of readily available tropinone, streamlining synthetic routes toward enantiopure 3-azabicyclo[3.2.1]octane-8-carboxylic acid derivatives [2] [7].
Table 1: Desymmetrization Methods for Tropinone Derivatives
Desymmetrization Method | Chiral Inducer | Key Transformation | Enantiomeric Excess (%) | Reference |
---|---|---|---|---|
Enzymatic Resolution | Lipase PS | Hydrolysis of Diesters | >98 | [2] |
Asymmetric Reduction | CBS Catalyst | Ketone Reduction | 95 | [2] |
Enantioselective Alkylation | Cinchona Alkaloid | C-Alkylation | 92 | [7] |
Chemical Resolution | L-Tartaric Acid | Diastereomeric Salt Formation | 90 | [7] |
Catalytic asymmetric [4+2] cycloaddition (Diels-Alder) reactions provide efficient access to enantiomerically enriched 8-azabicyclo[3.2.1]octane frameworks with precise stereocontrol. These methodologies typically employ chiral Lewis acid catalysts to enforce facial selectivity during the cycloaddition between dienes and appropriately functionalized dienophiles containing nitrogen functionalities. A particularly effective approach utilizes 1,3-dienes bearing chiral auxiliaries or chiral α,β-unsaturated carbonyl compounds in reactions with vinyl pyrroles or related nitrogen-containing dienophiles. The cycloadducts undergo subsequent ring-closing reactions or functional group manipulations to construct the bicyclic system. Significant advances include the development of chiral bisoxazoline-copper complexes and organocatalysts that enable the direct formation of stereodefined bicyclic lactams with excellent enantioselectivities (typically >90% ee). These lactams serve as pivotal intermediates that can be hydrolyzed or decarboxylated to yield the target 3-azabicyclo[3.2.1]octane-8-carboxylic acid derivatives. The power of this strategy lies in its ability to construct multiple stereocenters, including the challenging bridgehead stereochemistry, in a single synthetic operation with high atom economy [5].
The strategic selection of protective groups is paramount for successful functionalization of 3-azabicyclo[3.2.1]octane-8-carboxylic acid during multi-step synthesis. Traditional protecting groups for the carboxylic acid functionality include methyl, benzyl, and tert-butyl esters, each offering distinct advantages and limitations regarding stability and deprotection conditions. The tert-butyl ester group, exemplified by 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid (CID 71305897), demonstrates excellent stability under basic conditions and moderate nucleophilic conditions, with removal achievable under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid [1] [4].
A particularly innovative approach involves the 4-(tert-butyldimethylsilyloxy)benzyl (4-OTBS-Bn) group, which enables orthogonal deprotection strategies. This group is introduced via carbodiimide-mediated coupling (EDCI/DMAP) with near-quantitative yields. Deprotection occurs through a fluoride-triggered cascade mechanism: initial cleavage of the TBS group by TBAF generates a phenolic intermediate that spontaneously undergoes 1,6-elimination, releasing the free carboxylic acid and para-quinone methide. This method achieves >95% deprotection yield for various substrates under mild, nearly neutral conditions, offering exceptional compatibility with acid- and hydrogenation-sensitive functional groups. Alternatively, the 4-OTBS benzyl group can be removed under strong acidic conditions (TFA/DCM, 1:1) within minutes, providing versatility in deprotection strategy selection based on overall synthetic sequence requirements [4] [8].
Table 2: Protective Group Strategies for Carboxylic Acid Functionalization
Protective Group | Introduction Reagent | Deprotection Conditions | Yield (%) | Orthogonality | |
---|---|---|---|---|---|
tert-Butyl (Boc) | Boc₂O, NaOH | TFA/DCM (1:1) | 81 | Acid-labile groups | [4] |
4-OTBS Benzyl | EDCI, DMAP | TBAF, THF/PBS pH 7.4 | >95 | Hydrogenation-sensitive groups | [8] |
Methyl | CH₂N₂, MeOH | LiOH, H₂O/THF | 90 | Base-sensitive groups | [4] |
Benzyl | BnBr, K₂CO₃ | H₂, Pd(OH)₂/C | 85 | Halogens, nitro groups | [4] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7